magnesium;carbanide;chloride

Description

Magnesium chloride (MgCl₂) is an inorganic ionic compound composed of one magnesium cation (Mg²⁺) and two chloride anions (Cl⁻). It is highly soluble in water, hygroscopic, and widely used in industrial, medical, and environmental applications. MgCl₂ occurs naturally in brine deposits and seawater and is synthesized via the reaction of magnesium oxide, hydroxide, or carbonate with hydrochloric acid . Its key properties include high melting point (714°C), deliquescence, and ability to form hydrates (e.g., MgCl₂·6H₂O) . In medicine, MgCl₂ serves as a magnesium ion source for treating hypomagnesemia and as a cathartic . Industrially, it is utilized in cement production, dust control, and de-icing .

Properties

IUPAC Name |

magnesium;carbanide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCERQOYLJJULMD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

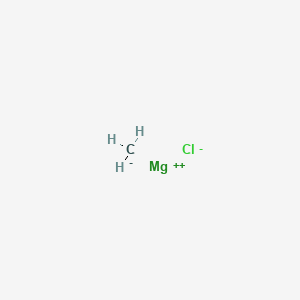

[CH3-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;carbanide;chloride can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with a carbon source under specific conditions. For instance, the reaction between magnesium chloride and sodium bicarbonate can produce magnesium carbonate, which can then be further processed to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the electrolysis of magnesium chloride. This process involves the use of anhydrous magnesium chloride, which is prepared through a combination of chemical treatments and solar recovery of brine . The purified magnesium chloride is then subjected to electrolysis to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;carbanide;chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of magnesium oxide and carbon dioxide.

Reduction: In this reaction, this compound can be reduced to form magnesium metal and carbon.

Substitution: This reaction involves the replacement of one or more atoms in the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid, which reacts with the compound to produce magnesium chloride, carbon dioxide, and water . Other reagents such as sodium bicarbonate and sodium carbonate can also be used in various reactions.

Major Products Formed

The major products formed from reactions involving this compound include magnesium chloride, carbon dioxide, and water. These products are formed through various reaction pathways, depending on the specific reagents and conditions used.

Scientific Research Applications

Magnesium;carbanide;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;carbanide;chloride involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid . This reaction is crucial for its use as an antacid in medicine.

Comparison with Similar Compounds

Magnesium Chloride vs. Calcium Chloride (CaCl₂)

Key Differences :

- Environmental Impact : MgCl₂ is preferred in eco-sensitive areas due to lower soil toxicity compared to CaCl₂ .

- Cost : CaCl₂ is generally cheaper but requires more frequent application in de-icing .

Magnesium Chloride vs. Lithium Chloride (LiCl)

Key Insight : LiCl’s superior hygroscopicity makes it ideal for humidity control systems, whereas MgCl₂’s lower cost favors large-scale industrial uses .

Magnesium Chloride vs. Methyl Magnesium Chloride (CH₃MgCl)

Critical Note: CH₃MgCl’s reactivity limits its use to controlled laboratory environments, contrasting with MgCl₂’s broad industrial compatibility .

Cement and Construction Materials

MgCl₂ enhances the mechanical properties of magnesium oxychloride (MOC) cements, improving compressive strength and water resistance. Studies show optimal performance at MgCl₂/MgO molar ratios of 5–7 .

Hydrothermal Carbonization

MgCl₂ acts as a catalyst in biomass conversion, increasing mass yield by 15–20% and energy yield by 10% (Figure 2, 4) .

Biological Activity

Magnesium carbonate chloride, specifically in its hydrated form , is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and potential side effects, supported by case studies and research findings.

Chemical Structure and Properties

Magnesium carbonate chloride is characterized by its monoclinic crystal structure, which features double chains of magnesium oxide octahedra linked by carbonate units and water molecules. The chloride ions are positioned between these chains, contributing to the compound's unique properties .

Mechanisms of Biological Activity

- Acid Neutralization : Magnesium carbonate acts as an antacid by reacting with hydrochloric acid in the stomach, forming magnesium chloride and carbon dioxide. This reaction helps neutralize excess stomach acid, providing relief from conditions such as gastroesophageal reflux disease (GERD) .

- Phosphate Binding : In renal patients undergoing hemodialysis, magnesium carbonate has been shown to effectively control serum phosphate levels. A study involving 46 hemodialysis patients demonstrated that magnesium carbonate could reduce phosphate absorption significantly compared to calcium carbonate .

- Antibacterial Properties : Recent studies indicate that magnesium carbonate exhibits antibacterial activity due to its alkaline nature. This property can enhance the release of magnesium ions, which may promote bone formation and exhibit antimicrobial effects .

Case Study 1: Renal Patients

A clinical trial involving 46 stable hemodialysis patients compared the efficacy of magnesium carbonate to calcium carbonate as a phosphate binder over six months. Results showed that magnesium carbonate was effective in managing phosphate levels with minimal side effects .

Case Study 2: Antibacterial Activity

Research has highlighted the antibacterial properties of magnesium carbonate coatings. These coatings have been shown to inhibit bacterial growth effectively, suggesting potential applications in biomedical implants .

Table 1: Comparison of Efficacy Between Magnesium Carbonate and Calcium Carbonate

| Parameter | Magnesium Carbonate | Calcium Carbonate |

|---|---|---|

| Serum Phosphate Levels | Reduced significantly | Moderate reduction |

| Side Effects | Minimal | Higher incidence |

| Patient Compliance Rate | 92% | 76% |

Table 2: Summary of Biological Activities

Pharmacokinetics

The absorption of magnesium from magnesium carbonate is approximately 40-60% after oral administration. The volume of distribution is estimated at 0.2-0.4 L/kg, with about 50% of absorbed magnesium being distributed to bone tissue .

Q & A

Q. How can experimental protocols be designed to assess chloride penetration depth in concrete exposed to magnesium chloride deicers?

- Methodology : Immerse concrete samples in magnesium chloride solutions under accelerated corrosion conditions (e.g., freeze-thaw cycles). Measure penetration depth using colorimetric methods (e.g., silver nitrate spray) or electron microscopy. Compare with sodium/calcium chloride controls to isolate ion-specific effects .

- Data Analysis : Apply Fick’s second law for diffusion modeling and validate with regression analysis of depth vs. exposure time.

Q. How can contradictions in chloride penetration data across studies be resolved?

- Methodology : Perform meta-analysis of variables such as concrete porosity, chloride concentration, and environmental pH. Use statistical tools (e.g., ANOVA) to identify confounding factors. Replicate experiments under standardized conditions (e.g., ASTM C1556) to isolate material vs. environmental variables .

Q. What strategies optimize magnesium oxychloride cement (MOC) formulations for enhanced water resistance?

- Methodology : Adjust the molar ratio of MgO:MgCl₂:H₂O (e.g., 5:1:13) and incorporate additives like fly ash or phosphates. Characterize phase composition via XRD and assess water resistance through immersion testing and compressive strength measurements post-hydration .

Q. What are the best practices for synthesizing organometallic compounds using magnesium carbanide iodide?

- Methodology :

- Use Grignard-type reactions under inert atmospheres (argon/nitrogen).

- Example: React magnesium carbanide iodide with ketones (e.g., 2,4,4-trimethylcyclopentanone) to form tertiary alcohols or alkanes.

Safety and Compliance

Q. What engineering controls are critical for handling magnesium chloride in laboratory environments?

- Methodology : Implement local exhaust ventilation (LEV) systems to control airborne particulates. Use drip-less connectors for liquid transfers and adhere to GMP principles for contamination prevention. Pair with PPE (gloves, goggles) and respiratory protection if ventilation is inadequate .

Literature and Data Management

Q. How can researchers conduct systematic reviews on magnesium chloride applications using authoritative databases?

- Methodology :

- Use PubMed/MEDLINE for biomedical applications (e.g., magnesium’s role in cellular activities) .

- Access EnvironmentalChemistry.com or ChemSpider for physicochemical data (e.g., solubility, InChI identifiers) .

- Cross-reference primary sources (journal articles) over secondary summaries to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.